N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-16-6-4-15(11-18(16)27-2)30(24,25)21-13-9-20(23)22(12-13)14-3-5-17-19(10-14)29-8-7-28-17/h3-6,10-11,13,21H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODWNVSSDZWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. The structure includes a dihydrobenzo[b][1,4]dioxin moiety, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 404.49 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that compounds with similar structures often exhibit inhibition of key enzymes or receptors involved in various signaling pathways. For example, the presence of the sulfonamide group can enhance binding affinity to target proteins due to its ability to form hydrogen bonds and ionic interactions.
Anticancer Activity
Research has shown that compounds containing the dihydrobenzo[b][1,4]dioxin structure can exhibit anticancer properties. A study demonstrated that derivatives of this scaffold inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance:
- IC50 Values : The compound showed an IC50 value of 5.8 μM against certain cancer cell lines, indicating moderate potency .
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria, with varying degrees of inhibition noted in different studies.
Enzyme Inhibition
The compound has potential as an inhibitor for several enzymes:
- PARP1 Inhibition : Analogous compounds have been reported to inhibit PARP1 (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair processes. This inhibition could lead to enhanced efficacy in cancer therapies by promoting the accumulation of DNA damage in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly affect its binding affinity and biological efficacy:
- Dihydrobenzo[b][1,4]dioxin Moiety : Substituents on this core structure influence the compound's interaction with biological targets.
- Sulfonamide Group : Enhances solubility and bioavailability while contributing to antimicrobial activity.
Case Studies
Scientific Research Applications
The biological activity of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide can be attributed to its structural features that allow it to interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives containing the dihydrobenzo[b][1,4]dioxin moiety can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- IC50 Values : The compound demonstrated an IC50 value of 5.8 μM against specific cancer cell lines, suggesting moderate potency in inhibiting tumor growth.
Antimicrobial Properties
The sulfonamide group present in the compound is well-known for its antimicrobial effects. Compounds with similar structures have been evaluated for their activity against various bacterial strains:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria, with varying degrees of inhibition observed across different studies.
Enzyme Inhibition
This compound has shown potential as an inhibitor for several key enzymes involved in critical biological processes:
- PARP1 Inhibition : Analogous compounds have been reported to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair. This inhibition may enhance the efficacy of cancer therapies by promoting DNA damage accumulation in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
| Structural Component | Impact on Activity |
|---|---|
| Dihydrobenzo[b][1,4]dioxin Moiety | Influences interaction with biological targets |
| Sulfonamide Group | Enhances solubility and bioavailability; contributes to antimicrobial activity |
Case Studies
Numerous studies have investigated the applications of this compound in various experimental settings. Here are some notable examples:
- Anticancer Studies : A series of experiments conducted on different cancer cell lines demonstrated the compound's ability to induce apoptosis and inhibit cell proliferation effectively.
- Antimicrobial Testing : Laboratory evaluations revealed that the compound exhibited significant antibacterial activity against a range of pathogens, highlighting its potential as a therapeutic agent.
- Enzyme Interaction Studies : Research focused on the inhibition of PARP1 provided insights into the compound's mechanism of action and its potential use in combination therapies for cancer treatment.
Q & A
Q. Example SAR Table :
| Substituent Position | Modification | Observed Bioactivity Change | Reference |
|---|---|---|---|
| Dihydrobenzo-dioxin C6 | Methoxy → Nitro | Increased kinase inhibition | |
| Pyrrolidinone N1 | Methyl → Allyl | Enhanced solubility |
Q. How can computational modeling enhance the design of novel analogs with improved pharmacological profiles?
- Methodological Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity hotspots .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2 or β-amyloid) to optimize binding poses and identify key residues for modification .
- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .
Q. What experimental design principles should be applied to resolve contradictions in biological activity data across studies?
- Methodological Approach :
- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., concentration, incubation time, cell line) and identify confounding factors .
- Statistical Validation : Perform ANOVA or t-tests to assess significance (p < 0.05) and calculate effect sizes for reproducibility .
- Meta-Analysis : Aggregate data from independent studies using fixed-effects models to reconcile discrepancies in IC₅₀ values .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Approach :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the sulfonamide group .
- Nanoparticle Encapsulation : Utilize liposomal or PLGA carriers to improve bioavailability in cell culture media .
Q. What mechanistic studies are recommended to explain divergent biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Approach :
- Target Profiling : Screen against a panel of 50+ protein targets (e.g., via KINOMEscan) to identify off-target effects .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to map differentially expressed pathways (e.g., apoptosis vs. oxidative stress) .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate and correlate with observed bioactivities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
